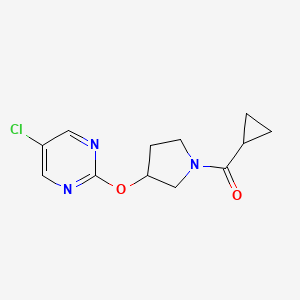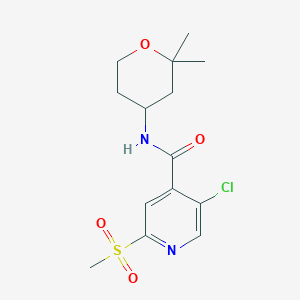
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide irreversibly binds to BTK and inhibits its activity, leading to the suppression of B-cell receptor signaling and downstream pathways, such as NF-κB and AKT. This results in the inhibition of B-cell proliferation, survival, and migration, as well as the induction of apoptosis. 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to be more selective for BTK than other kinases, such as ITK and Tec, which may reduce the risk of off-target effects.
Effets Biochimiques Et Physiologiques
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. It also inhibits the migration and adhesion of B-cells, which are important steps in the development and progression of B-cell malignancies. 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to overcome resistance to other BTK inhibitors, and its favorable pharmacokinetic properties. However, there are also some limitations to using 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in lab experiments, such as its irreversible binding to BTK, which may limit its reversibility and require caution in interpreting results. Additionally, 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide may have off-target effects at high concentrations, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the development and use of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide. One potential direction is the combination of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide with other targeted therapies, such as inhibitors of PI3K, AKT, or BCL-2, to enhance its anti-tumor activity and overcome resistance. Another direction is the evaluation of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, the development of biomarkers to predict response to 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide may help to identify patients who are most likely to benefit from this therapy. Finally, the use of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, may enhance the anti-tumor immune response and improve outcomes for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide involves the reaction of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid with 2,2-dimethyloxan-4-amine. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in high purity and yield.
Applications De Recherche Scientifique
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors, such as ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methylsulfonylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-14(2)7-9(4-5-21-14)17-13(18)10-6-12(22(3,19)20)16-8-11(10)15/h6,8-9H,4-5,7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBSLISTUZWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=NC=C2Cl)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)
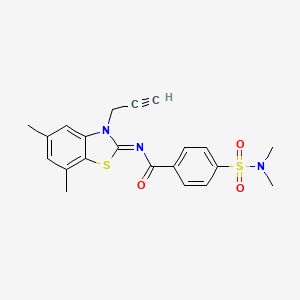
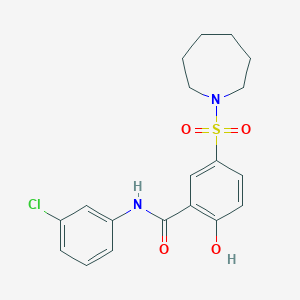
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B2387711.png)
![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)
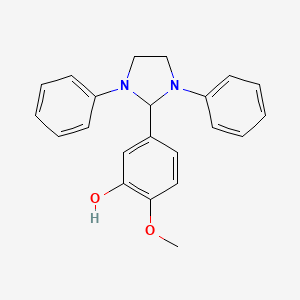
![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)
![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)
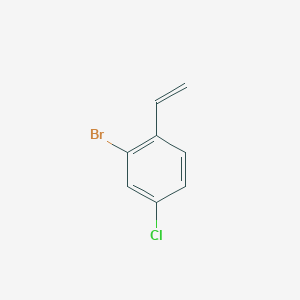
![2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387723.png)
